molecular formula C11H8N2O B11907258 4-Methoxyquinoline-2-carbonitrile

4-Methoxyquinoline-2-carbonitrile

Cat. No.: B11907258
M. Wt: 184.19 g/mol
InChI Key: LSCCGTXBLIZBJA-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-2-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a methoxy group at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with malonic acid equivalents. Another method includes the reaction of o-alkynylaryl isocyanide with iodine, leading to the formation of the quinoline core . Additionally, transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, have been employed to construct the quinoline scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxyquinoline-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyquinoline-2-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2-Methoxyquinoline-4-carbonitrile
  • 4-Hydroxy-2-quinolinecarbonitrile
  • 4-Chloroquinoline-2-carbonitrile

Comparison: 4-Methoxyquinoline-2-carbonitrile is unique due to the presence of both a methoxy group and a cyano group on the quinoline ring. This combination imparts distinct chemical properties and reactivity compared to its analogues. For instance, the methoxy group can influence the electron density of the ring, affecting its reactivity in substitution reactions .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-methoxyquinoline-2-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-6H,1H3

InChI Key

LSCCGTXBLIZBJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C#N

Origin of Product

United States

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